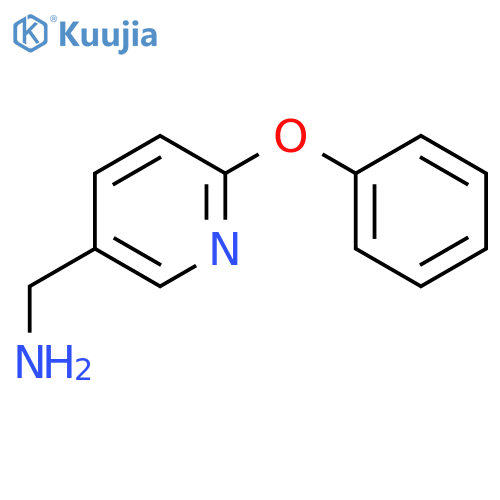Cas no 620608-78-8 ((6-phenoxypyridin-3-yl)methanamine)

620608-78-8 structure
商品名:(6-phenoxypyridin-3-yl)methanamine
(6-phenoxypyridin-3-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinemethanamine,6-phenoxy-(9CI)
- 1-(6-Phenoxy-3-pyridinyl)methanamine
- 6-phenoxy-3-Pyridinemethanamine
- 1-(6-phenoxypyridin-3-yl)methanamine
- EN300-61877
- (6-phenoxypyridin-3-yl)methanamine
- G26190
- SCHEMBL6160873
- Z240084234
- 620608-78-8
- SB77971
- AKOS000148068
- DA-35944
-
- インチ: InChI=1S/C12H12N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8,13H2
- InChIKey: UPFYGCWWVXXUFI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)OC2=NC=C(C=C2)CN
計算された属性
- せいみつぶんしりょう: 200.094963011g/mol
- どういたいしつりょう: 200.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 48.1Ų
(6-phenoxypyridin-3-yl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-61877-0.1g |
(6-phenoxypyridin-3-yl)methanamine |
620608-78-8 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
| TRC | P322595-250mg |
(6-phenoxypyridin-3-yl)methanamine |
620608-78-8 | 250mg |
$ 320.00 | 2022-06-03 | ||
| Enamine | EN300-61877-0.5g |
(6-phenoxypyridin-3-yl)methanamine |
620608-78-8 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
| Enamine | EN300-61877-1.0g |
(6-phenoxypyridin-3-yl)methanamine |
620608-78-8 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
| Enamine | EN300-61877-10.0g |
(6-phenoxypyridin-3-yl)methanamine |
620608-78-8 | 95.0% | 10.0g |
$1593.0 | 2025-02-20 | |
| Aaron | AR00F9Y5-500mg |
3-Pyridinemethanamine,6-phenoxy-(9CI) |
620608-78-8 | 95% | 500mg |
$398.00 | 2025-01-24 | |
| Aaron | AR00F9Y5-50mg |
3-Pyridinemethanamine,6-phenoxy-(9CI) |
620608-78-8 | 95% | 50mg |
$116.00 | 2025-01-24 | |
| Aaron | AR00F9Y5-10g |
3-Pyridinemethanamine,6-phenoxy-(9CI) |
620608-78-8 | 95% | 10g |
$2216.00 | 2023-12-13 | |
| A2B Chem LLC | AH11633-500mg |
(6-Phenoxypyridin-3-yl)methanamine |
620608-78-8 | 95% | 500mg |
$321.00 | 2024-04-19 | |
| 1PlusChem | 1P00F9PT-2.5g |
3-Pyridinemethanamine,6-phenoxy-(9CI) |
620608-78-8 | 95% | 2.5g |
$960.00 | 2024-04-22 |
(6-phenoxypyridin-3-yl)methanamine 関連文献
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
620608-78-8 ((6-phenoxypyridin-3-yl)methanamine) 関連製品
- 270260-34-9(4-(pyridin-2-yloxy)phenylmethanamine)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
